

Spectroscopic Analysis of 2-(3-Chlorophenoxy)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)propionic acid

Cat. No.: B090443

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This guide provides a comprehensive overview of the spectroscopic data for **2-(3-Chlorophenoxy)propionic acid**, a compound utilized as a chiral phenoxy acid herbicide.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for **2-(3-Chlorophenoxy)propionic acid** is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|--|--------------|-------------|------------------|
| 11.3 | s (broad) | 1H | -COOH |
| 7.38 - 6.89 | m | 4H | Ar-H |
| 4.80 | q | 1H | -CH- |
| 1.72 | d | 3H | -CH ₃ |
| (Data obtained from a 400 MHz spectrum in CDCl ₃)[2] | | | |

¹³C NMR Data

While a specific, fully assigned spectrum is not publicly available, general chemical shift ranges for the carbon environments in **2-(3-Chlorophenoxy)propionic acid** can be predicted based on established principles of ¹³C NMR spectroscopy.

| Chemical Shift Range (ppm) | Assignment |
|----------------------------|------------------|
| 170 - 185 | -COOH |
| 155 - 160 | Ar-C-O |
| 130 - 135 | Ar-C-Cl |
| 110 - 130 | Ar-C-H |
| 70 - 80 | -CH- |
| 15 - 25 | -CH ₃ |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like **2-(3-Chlorophenoxy)propionic acid** is characterized by distinct absorption bands corresponding to its functional groups.

| Wavenumber (cm ⁻¹) | Bond Vibration | Description |
|--|----------------|--------------------|
| 2800 - 3500 | O-H stretch | Very strong, broad |
| ~1710 | C=O stretch | Strong, sharp |
| ~1210 - 1320 | C-O stretch | Strong |
| ~1000 - 1300 | C-O-C stretch | |
| ~600 - 800 | C-Cl stretch | |
| (Characteristic absorption ranges for carboxylic acids)[3] | | |

Mass Spectrometry (MS)

Mass spectrometry of **2-(3-Chlorophenoxy)propionic acid** provides information about its molecular weight and fragmentation pattern.

| m/z Value | Description |
|---|--------------------------------|
| 200.02 | [M] ⁺ Molecular ion |
| 128 | Top Peak |
| 155 | 2nd Highest |
| 45 | 3rd Highest |
| (Data sourced from NIST Mass Spectrometry Data Center)[4] | |

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of organic acids.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **2-(3-Chlorophenoxy)propionic acid** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3).^[5]

Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.^[6]

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument.^[2] For ^1H NMR, the spectral width typically covers a range of -1 to 9 ppm.^[7] For ^{13}C NMR, a spectral window of -10 to 180 ppm is common.^[7] Data is acquired at ambient probe temperature.^[7]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **2-(3-Chlorophenoxy)propionic acid**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal (e.g., ZnSe) and pressed with an anvil to ensure good contact.^[8] Alternatively, the sample can be prepared as a KBr pellet or as a nujol mull.^[9]

Instrumentation and Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the IR spectrum.^[10] The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . The data is plotted as percent transmittance versus wavenumber (cm^{-1}).^[11]

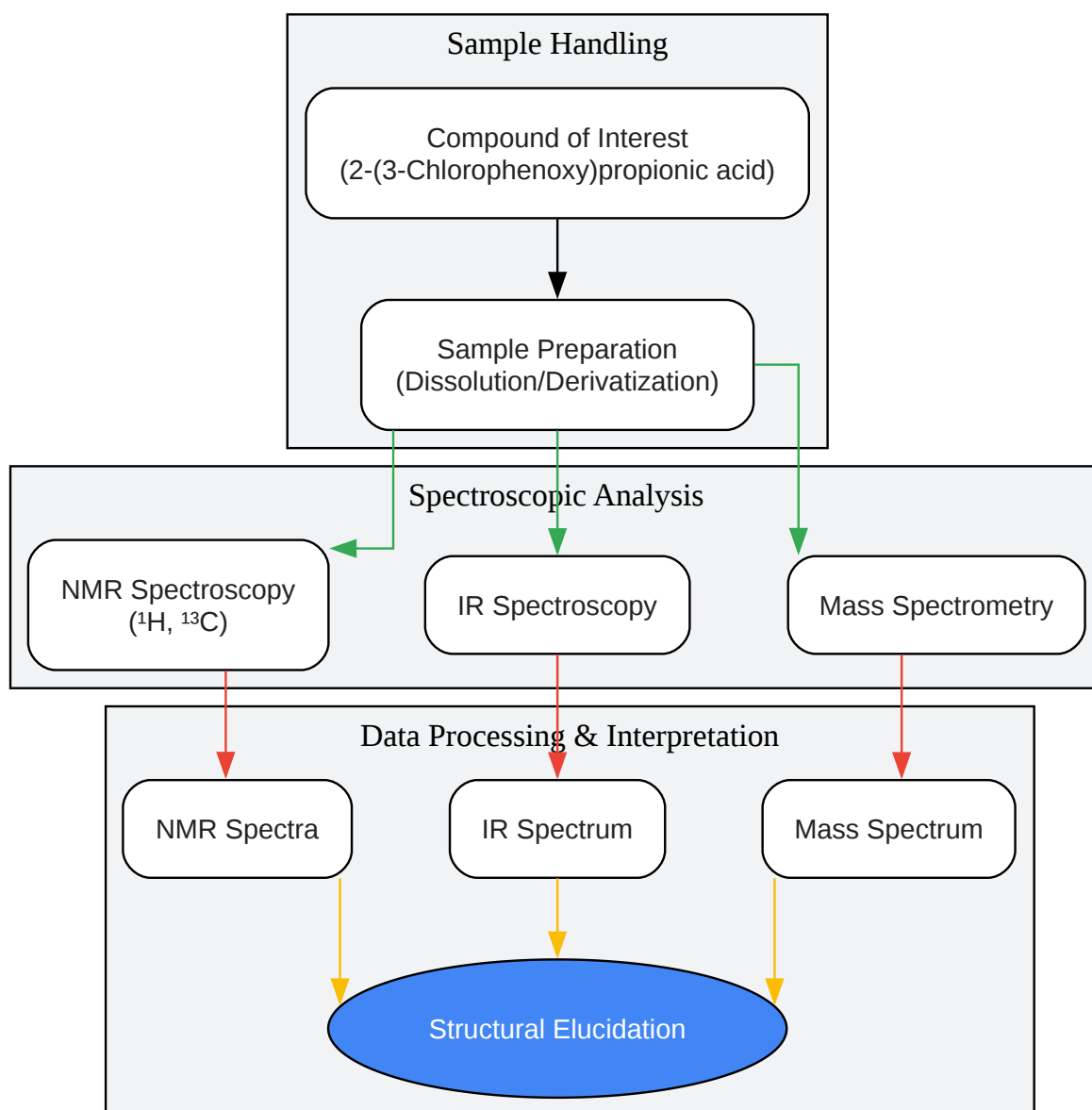
Mass Spectrometry

Sample Preparation and Analysis: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary to increase the volatility of the organic acid.^[12] This can involve converting the carboxylic acid to a more volatile ester or silyl derivative.^[13] The derivatized sample is then injected into the GC-MS system. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be dissolved in a suitable solvent and directly injected, or it may undergo derivatization depending on the specific method.^[12]

Instrumentation and Data Acquisition: In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.^[14] In LC-MS, separation occurs in a liquid chromatography column.^[15] The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z).^{[13][14]} The mass spectrum is recorded, showing the relative abundance of different fragments.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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